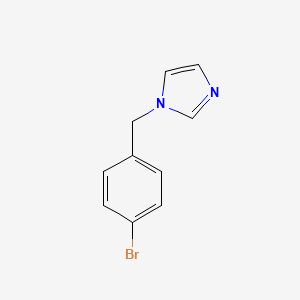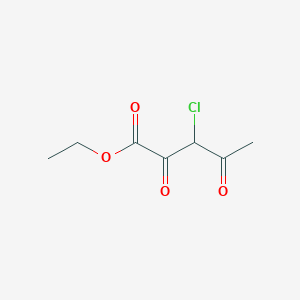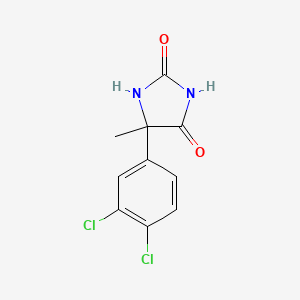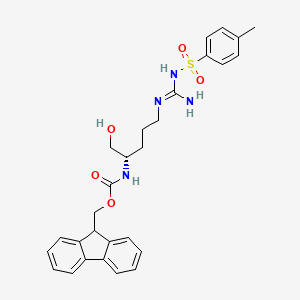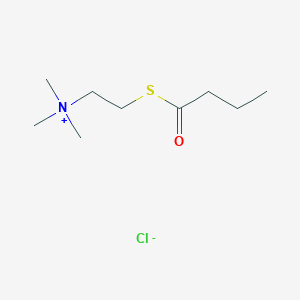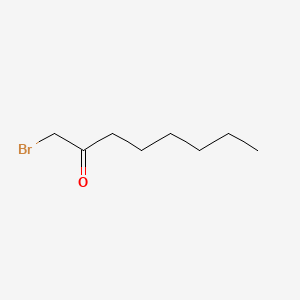
Benzofenona-d10
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Benzophenone-d10 has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Benzophenone-d10, also known as bis(2,3,4,5,6-pentadeuteriophenyl)methanone or (2H10)Benzophenone, is a deuterium-labeled version of Benzophenone It’s worth noting that benzophenones are often associated with endocrine-disrupting activity, genotoxicity, and reproductive toxicity .
Mode of Action
Benzophenones, in general, are known to interact with sex hormone receptors . Given that Benzophenone-d10 is a deuterium-labeled version of Benzophenone, it is plausible that it may exhibit similar interactions.
Biochemical Pathways
Benzophenones are known to exhibit a variety of biological activities, such as anticancer, anti-inflammatory, antimicrobial, and antiviral . Therefore, it is likely that Benzophenone-d10 may affect multiple biochemical pathways related to these activities.
Pharmacokinetics
It is known that benzophenones, frequently used as uv chemical filters, are absorbed through the skin and can exert systemic adverse effects .
Result of Action
It is known that benzophenones can be associated with some endocrine-disrupting activity, genotoxicity, and reproductive toxicity .
Action Environment
It is known that benzophenones are often used as uv-filters , suggesting that their action and stability may be influenced by exposure to sunlight.
Análisis Bioquímico
Biochemical Properties
(2H10)Benzophenone interacts with various biomolecules in biochemical reactions . It is used as an internal standard in NMR for quantifying other compounds with benzophenone groups, especially in organic synthesis and analytical chemistry .
Molecular Mechanism
It is known that benzophenones can interact with various biomolecules at the molecular level .
Temporal Effects in Laboratory Settings
The stability of (2H10)Benzophenone makes it suitable for use in laboratory settings . It is resistant to air and water, and its acute toxicity is low . Care should be taken to avoid inhalation or contact with skin, eyes, and mucous membranes .
Metabolic Pathways
Benzophenones are known to be involved in several metabolic pathways .
Transport and Distribution
It is soluble in many organic solvents such as ethanol, methanol, and ether solvents, indicating that it may be able to cross cell membranes .
Subcellular Localization
Given its solubility in organic solvents, it may be localized in lipid-rich areas of the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzophenone-d10 typically involves the reaction of benzophenone with deuterated reagents. One common method is the reaction of benzophenone with deuterated sodium (NaOD) or deuterated potassium (KOD) in an anhydrous alcohol solvent . The reaction is carried out under reflux conditions to ensure complete deuteration of the hydrogen atoms.
Industrial Production Methods
Industrial production of Benzophenone-d10 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to achieve the desired level of deuteration. The reaction is typically conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzophenone-d10 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzophenone oxime or other oxidized derivatives.
Reduction: Reduction reactions can convert it to benzophenone hydrazone or other reduced forms.
Substitution: It can undergo substitution reactions where the phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Benzophenone oxime.
Reduction: Benzophenone hydrazone.
Substitution: Various substituted benzophenone derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Benzophenone: The non-deuterated form with similar chemical properties but different spectral characteristics.
Benzophenone oxime: An oxidized derivative with distinct reactivity.
Benzophenone hydrazone: A reduced form used in different chemical applications.
Uniqueness
Benzophenone-d10 is unique due to its deuterium content, which provides distinct NMR spectral properties, making it an invaluable tool in analytical chemistry . Its stability and low reactivity also make it suitable for various industrial and research applications .
Propiedades
IUPAC Name |
bis(2,3,4,5,6-pentadeuteriophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCCWEUUXYIKHB-LHNTUAQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177110 | |
| Record name | (2H10)Benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22583-75-1 | |
| Record name | Benzophenone-d10 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22583-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2H10)Benzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022583751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2H10)Benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2H10)benzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.991 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
